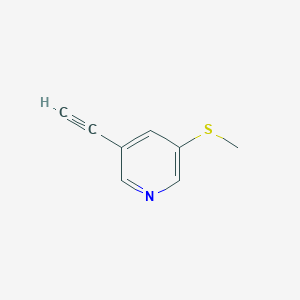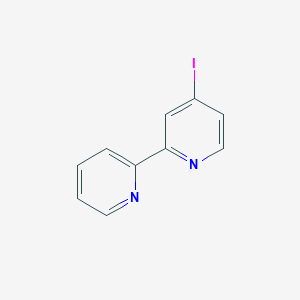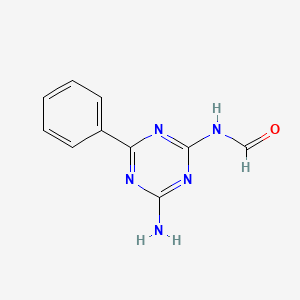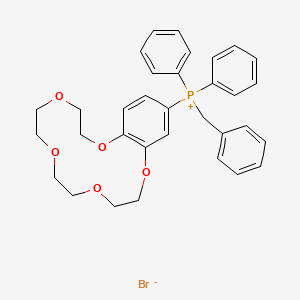
Pyridine,3-ethynyl-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine,3-ethynyl-5-(methylthio)- is a heterocyclic aromatic compound that features a pyridine ring substituted with an ethynyl group at the 3-position and a methylthio group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-ethynyl-5-(methylthio)- can be achieved through several methods. One common approach involves the base-promoted one-pot synthesis via aromatic alkyne annulation using benzamides as the nitrogen source . This method typically employs cesium carbonate (Cs₂CO₃) as a base and sulfolane as a solvent, resulting in the formation of pyridine derivatives through a formal [2+2+1+1] cyclocondensation reaction.
Industrial Production Methods
Industrial production methods for Pyridine,3-ethynyl-5-(methylthio)- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, can be applied. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridine,3-ethynyl-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while substitution of the methylthio group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pyridine,3-ethynyl-5-(methylthio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Pyridine,3-ethynyl-5-(methylthio)- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π stacking interactions, while the methylthio group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic compound with a nitrogen atom in the ring.
3-Ethynylpyridine: Similar structure but lacks the methylthio group.
5-Methylthiopyridine: Similar structure but lacks the ethynyl group.
Uniqueness
Pyridine,3-ethynyl-5-(methylthio)- is unique due to the presence of both the ethynyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3-ethynyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C8H7NS/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3 |
InChI Key |
YLNUXNRKEMEFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)




![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)



![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)



